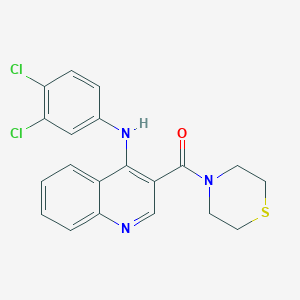

N-(3,4-dichlorophenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3,4-dichlorophenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine is a chemical compound with the molecular formula C20H17Cl2N3OS and a molecular weight of 418.34. This compound has garnered significant interest due to its potential biological applications.

Wirkmechanismus

Target of Action

The primary targets of this compound are Epidermal Growth Factor Receptors (EGFR) and Histone Deacetylases (HDAC) . EGFR is a tyrosine kinase receptor that plays a crucial role in the regulation of cell growth, proliferation, and differentiation. HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly .

Mode of Action

This compound acts as a dual inhibitor of EGFR and HDAC . It inhibits the EGFR pathway by preventing the phosphorylation of EGFR, thereby blocking the signal transduction pathway that leads to cell proliferation . On the other hand, it inhibits HDAC activity, leading to increased acetylation levels of histones H3 and H4 . This alters the chromatin structure and modulates gene expression .

Biochemical Pathways

The compound affects the EGFR signaling pathway and the histone acetylation process . By inhibiting EGFR, it downregulates the EGFR-induced phosphorylation of AKT and ERK . By inhibiting HDAC, it increases the acetylation levels of histones H3 and H4 .

Pharmacokinetics

The compound’s effectiveness against the nci-h1975 cell line suggests it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The compound exhibits potent antiproliferative activity against the NCI-H1975 cell line, a non-small cell lung cancer (NSCLC) cell line . It significantly suppresses the expression of EGFR and the phosphorylation of the EGF-induced pathways .

Action Environment

The compound’s effectiveness in both in vitro and in vivo experiments suggests it may be stable and effective under physiological conditions .

Vorbereitungsmethoden

The synthesis of N-(3,4-dichlorophenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine involves several stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Analyse Chemischer Reaktionen

N-(3,4-dichlorophenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

In chemistry, it serves as a valuable intermediate for the synthesis of other complex molecules. In biology and medicine, it has shown promise as a potential therapeutic agent due to its biological activity. Additionally, it has applications in the industry, particularly in the development of new materials and chemical processes.

Vergleich Mit ähnlichen Verbindungen

Compared to other similar compounds, N-(3,4-dichlorophenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine stands out due to its unique combination of functional groups and biological activity. Similar compounds include (4-((3,4-Dichlorophenyl)amino)quinolin-2-yl)(thiomorpholino)methanone and 4-((3,4-dichlorophenyl)amino)-2-methylquinolin-6-ol. These compounds share structural similarities but may differ in their specific biological activities and applications .

Biologische Aktivität

N-(3,4-dichlorophenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H17Cl2N3OS, with a molecular weight of approximately 418.34 g/mol. The compound features a quinoline core with dichlorophenyl and thiomorpholine substituents, which contribute to its unique chemical reactivity and biological activity.

Synthesis

The synthesis of this compound involves multiple steps, typically including:

- Formation of the Quinoline Core : This often involves cyclization reactions.

- Introduction of the Thiomorpholine Group : This can be achieved through nucleophilic substitution reactions.

- Functionalization with Dichlorophenyl : Typically involves electrophilic aromatic substitution.

Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity during synthesis.

Antimicrobial Activity

Preliminary studies indicate that compounds similar to this compound exhibit antimicrobial properties. For instance:

- In Vitro Studies : The compound was tested against various bacterial strains, demonstrating significant inhibitory effects. The Minimum Inhibitory Concentration (MIC) values varied depending on the specific strain tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

Research has also indicated potential anticancer properties. A case study involving similar quinoline derivatives showed promising results in inhibiting cancer cell proliferation:

- Cell Line Studies : The compound exhibited cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 50 µM depending on the cell line.

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in microbial resistance and cancer progression.

- Cell Membrane Disruption : Studies suggest that these compounds can disrupt bacterial cell membranes leading to cell lysis.

Case Studies

- Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several quinoline derivatives, including our compound of interest. The study found that modifications to the thiomorpholine group significantly enhanced activity against Gram-positive bacteria.

- Cytotoxicity in Cancer Cells : Another research project focused on the cytotoxic effects of quinoline derivatives on human cancer cell lines. It was reported that the presence of both thiomorpholine and dichlorophenyl moieties was crucial for enhancing anticancer activity.

Eigenschaften

IUPAC Name |

[4-(3,4-dichloroanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17Cl2N3OS/c21-16-6-5-13(11-17(16)22)24-19-14-3-1-2-4-18(14)23-12-15(19)20(26)25-7-9-27-10-8-25/h1-6,11-12H,7-10H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPAYCTSNRWGTKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(=O)C2=C(C3=CC=CC=C3N=C2)NC4=CC(=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17Cl2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.